(2-Naphthylmethyl)hydrazine hydrochloride
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Overview
Description
(2-Naphthylmethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C11H13ClN2 It is a derivative of hydrazine, featuring a naphthylmethyl group attached to the hydrazine moiety
Scientific Research Applications
(2-Naphthylmethyl)hydrazine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazones and other derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Naphthylmethyl)hydrazine hydrochloride typically involves the reaction of 2-naphthylmethyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then isolated as the hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is purified through crystallization or distillation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: (2-Naphthylmethyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthylmethyl ketones or aldehydes.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, replacing the hydrazine moiety with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include naphthylmethyl ketones, hydrazones, and substituted naphthyl derivatives.
Mechanism of Action
The mechanism of action of (2-Naphthylmethyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The naphthylmethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.
Comparison with Similar Compounds
- Phenylhydrazine hydrochloride
- Benzylhydrazine hydrochloride
- (2-Naphthyl)hydrazine hydrochloride
Comparison: (2-Naphthylmethyl)hydrazine hydrochloride is unique due to the presence of the naphthylmethyl group, which imparts distinct chemical and biological properties. Compared to phenylhydrazine hydrochloride and benzylhydrazine hydrochloride, it exhibits higher hydrophobicity and potentially greater biological activity. The naphthyl group also provides additional sites for chemical modification, enhancing its versatility in synthetic applications.
Properties
IUPAC Name |
naphthalen-2-ylmethylhydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c12-13-8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7,13H,8,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKMYKIDUYWYHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CNN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
237064-45-8 |
Source
|
Record name | [(naphthalen-2-yl)methyl]hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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